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Compound of Interest

Compound Name: 1-(1H-indazol-6-yl)ethanone

Cat. No.: B1452216 Get Quote

For Researchers, Scientists, and Drug Development Professionals.

Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of

numerous approved and clinical-stage protein kinase inhibitors.[1][2][3] Its unique bicyclic

structure, featuring a fused benzene and pyrazole ring, allows it to act as a versatile bioisostere

for purines, enabling potent and selective interactions within the ATP-binding site of various

kinases.[3] This guide provides an in-depth overview of the strategic considerations and

detailed protocols for developing novel kinase inhibitors based on the indazole scaffold. We

cover the rationale for its use, a representative synthetic strategy, robust protocols for in vitro

and cellular characterization, and a discussion of structure-activity relationship (SAR) principles

for lead optimization.

The Indazole Scaffold: A Privileged Structure for
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark

of many diseases, particularly cancer.[1] Consequently, they are a major class of drug targets.

The ATP-binding site of most kinases shares a conserved region known as the "hinge," which

forms crucial hydrogen bonds with the adenine ring of ATP. The success of the indazole

scaffold lies in its ability to mimic this interaction effectively.
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Key Advantages of the Indazole Scaffold:

Hinge-Binding Mimicry: The nitrogen atoms of the indazole's pyrazole ring can act as both

hydrogen bond donors and acceptors, effectively anchoring the inhibitor to the kinase hinge

region. This interaction is fundamental to achieving high potency.

Structural Versatility: The indazole core presents multiple vectors for chemical modification.

Substitutions can be readily made on both the pyrazole and benzene rings, allowing

chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5]

Proven Clinical Success: A significant number of commercially available kinase inhibitors,

such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature an

indazole core, validating its utility in drug design.[1][6]

The following diagram illustrates the critical hydrogen bonding interaction between an N1-

substituted indazole and the kinase hinge region.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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